3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide
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Overview
Description
3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine, hydroxyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid over-bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-Dibromo-4-oxo-6-(trifluoromethyl)pyridine-2-carboxamide.
Reduction: Formation of 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals for pest control and crop protection
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the bromine atoms.
3,5-Dibromo-2-hydroxy-6-(trifluoromethyl)pyridine: Similar but with different substitution pattern.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of bromine
Uniqueness
3,5-Dibromo-4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties such as increased reactivity and stability. These properties make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H3Br2F3N2O2 |
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Molecular Weight |
363.91 g/mol |
IUPAC Name |
3,5-dibromo-4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C7H3Br2F3N2O2/c8-1-3(6(13)16)14-5(7(10,11)12)2(9)4(1)15/h(H2,13,16)(H,14,15) |
InChI Key |
IRLQZHJSJAYVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=C(C1=O)Br)C(F)(F)F)C(=O)N)Br |
Origin of Product |
United States |
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